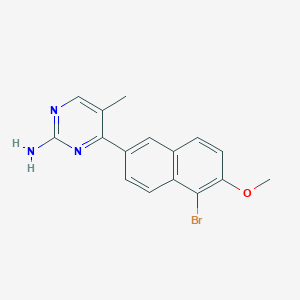
4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine” is a chemical compound . Unfortunately, there isn’t much specific information available about this compound.
Molecular Structure Analysis
The molecular structure of “this compound” is not explicitly provided in the search results .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly provided in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
One significant application in scientific research involving similar compounds to 4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine is in the synthesis of antiviral agents. Research by Hocková et al. (2003) explored 2,4-Diamino-6-hydroxypyrimidines substituted at position 5, which exhibited marked inhibition of retrovirus replication, including human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture. These compounds, due to their structural similarities, provide a basis for the exploration of this compound in antiviral drug development (Hocková et al., 2003).
Intermediate for Non-steroidal Anti-inflammatory Agents
The compound 2-Bromo-6-methoxynaphthalene, closely related to the core structure of this compound, serves as an important intermediate in the preparation of non-steroidal anti-inflammatory agents such as nabumetone and naproxen. This highlights the potential of this compound as an intermediate in the synthesis of therapeutic compounds with anti-inflammatory properties (Wei-Ming Xu & Hong-Qiang He, 2010).
Precursor for Heterocyclic Compounds
Aquino et al. (2017) utilized a similar compound, 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, as a precursor for synthesizing a series of (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles, demonstrating the role of such brominated and methoxynaphthyl derivatives in the preparation of complex heterocyclic compounds with potential biological activities (Aquino et al., 2017).
Building Blocks for Organic Semiconductors
The development of organic semiconductors is another area where related naphthyl and pyrimidinamine compounds find application. Gudeika et al. (2014) synthesized derivatives of triphenylamine containing different numbers of naphthalimide moieties, capable of forming molecular glasses with high thermal stabilities and significant fluorescence quantum yields. These properties suggest the potential of this compound in the development of materials for electronic and optoelectronic devices (Gudeika et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(5-bromo-6-methoxynaphthalen-2-yl)-5-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O/c1-9-8-19-16(18)20-15(9)11-3-5-12-10(7-11)4-6-13(21-2)14(12)17/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSOLAOVRFQUGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC3=C(C=C2)C(=C(C=C3)OC)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-Methoxyphenyl)-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2730681.png)
![6-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B2730682.png)

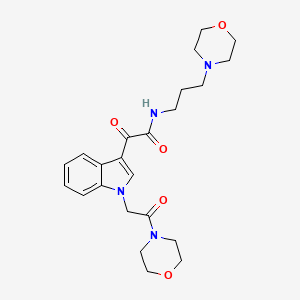
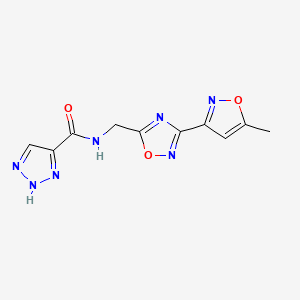
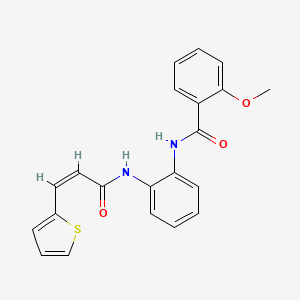
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2730688.png)
![(E)-{[4-(2-methylpropyl)phenyl]methylidene}({[({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)methanimidoyl]amino})amine hydrobromide](/img/structure/B2730689.png)
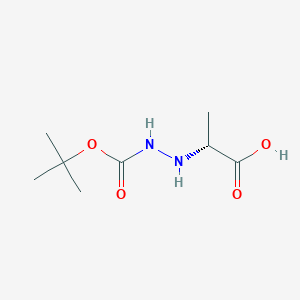
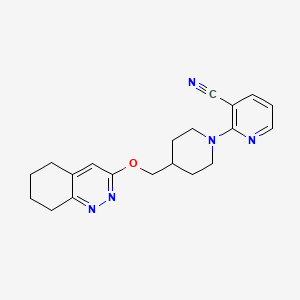
![5-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B2730693.png)
![2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2730695.png)

![4-Methyl-6-(2-methylphenyl)-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2730701.png)